1-benzyl-2-ethenylpyrrolidine

Catalog No.
S3343888
CAS No.
64871-53-0
M.F
C13H17N
M. Wt
187.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-benzyl-2-ethenylpyrrolidine

CAS Number

64871-53-0

Product Name

1-benzyl-2-ethenylpyrrolidine

IUPAC Name

1-benzyl-2-ethenylpyrrolidine

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

InChI

InChI=1S/C13H17N/c1-2-13-9-6-10-14(13)11-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2

InChI Key

HSOLVMTWTCTIMI-UHFFFAOYSA-N

SMILES

C=CC1CCCN1CC2=CC=CC=C2

Canonical SMILES

C=CC1CCCN1CC2=CC=CC=C2

1-benzyl-2-ethenylpyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring with a benzyl group and an ethenyl group attached. Its molecular formula is C12H15NC_{12}H_{15}N, and it has a CAS number of 64871-53-0. The compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to the presence of the pyrrolidine moiety, which is often associated with biological activity.

Typical of compounds containing both alkenes and nitrogen heterocycles. Key reactions include:

  • Electrophilic Addition: The ethenyl group can participate in electrophilic addition reactions, allowing for further functionalization.
  • Hydrogenation: The double bond in the ethenyl group can be hydrogenated to form 1-benzyl-2-pyrrolidine.
  • Nucleophilic Substitution: The nitrogen atom may undergo nucleophilic substitution reactions, potentially leading to the formation of derivatives that could have enhanced biological properties.

  • Antidepressants: Some pyrrolidine compounds have shown efficacy in treating depression.
  • Antitumor Agents: There is evidence suggesting that certain derivatives may have anticancer properties.
  • Neuroprotective Agents: Compounds with a similar framework have been studied for their neuroprotective effects.

Several methods exist for synthesizing 1-benzyl-2-ethenylpyrrolidine:

  • From Benzylpyrrolidine: The compound can be synthesized by reacting benzylpyrrolidine with an appropriate reagent that introduces the ethenyl group, such as through dehydrohalogenation or elimination reactions.
  • Via Olefination: Another synthetic route involves olefination reactions using phosphorus-based reagents to introduce the ethenyl moiety onto the pyrrolidine ring.
  • Catalytic Methods: Transition metal-catalyzed reactions may also be employed to facilitate the formation of the ethenyl group under mild conditions.

1-benzyl-2-ethenylpyrrolidine has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting various biological pathways.
  • Material Science: Its unique properties may be exploited in creating new materials or polymers.

Several compounds share structural similarities with 1-benzyl-2-ethenylpyrrolidine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesNotable Properties
1-benzylpyrrolidinePyrrolidine ring with benzyl groupKnown for its use as a precursor in drug synthesis .
1-methylpyrrolidineMethyl group instead of benzylExhibits different pharmacological activities .
1-benzyl-2-pyrrolidinoneContains a carbonyl groupUsed in various organic synthesis applications .
1-benzyl-4-piperidonePiperidine ring instead of pyrrolidineDifferent biological activity profile compared to pyrrolidines .

The uniqueness of 1-benzyl-2-ethenylpyrrolidine lies in its combination of both the ethenyl and benzyl functionalities on a pyrrolidine framework, which may confer distinct chemical reactivity and biological activity compared to these similar compounds.

Role in Tandem Cyclization Reactions

1-benzyl-2-ethenylpyrrolidine serves as a versatile substrate in tandem cyclization reactions for the construction of complex heterocyclic frameworks [1]. These reactions enable the formation of multiple bonds in a single synthetic operation, providing atom-economical access to structurally diverse nitrogen-containing heterocycles [1] [2].

Copper-Catalyzed Tandem Amination/Cyanation/Alkylation Sequences

The compound demonstrates exceptional utility in copper-catalyzed three-component tandem reactions involving amination, cyanation, and alkylation steps [1]. When primary amine-tethered alkynes containing the benzylpyrrolidine motif are subjected to copper bromide catalysis with trimethylsilyl cyanide and alkylating agents, they yield α-cyano pyrrolidine derivatives with excellent regioselectivity [1].

Table 1: Copper-Catalyzed Tandem Reaction Conditions and Yields

EntrySubstrateTMS-CN (equiv)Alkylating AgentSolventTemperatureTimeYield (%)
11-benzyl-2-ethenylpyrrolidine4Chloroacetonitrile (2 equiv)Acetonitrile90°C30 min93
21-benzyl-2-ethenylpyrrolidine4Benzyl bromide (2 equiv)Acetonitrile100°C12 h85
31-benzyl-2-ethenylpyrrolidine4Chloroacetamide (2 equiv)Acetonitrile90°C40 min92

Conditions: Amino alkyne (0.25 mmol), CuBr (5 mol%), with or without Sc(OTf)₃ (2 mol%) as co-catalyst [1]

The mechanism involves initial cyclization of the amine-tethered alkyne to form an imine intermediate, followed by nucleophilic attack of trimethylsilyl cyanide and subsequent alkylation to stabilize the tertiary amine product [1]. The use of scandium triflate as a co-catalyst significantly enhances reaction rates and improves chemical yields when dealing with internal alkyne substrates [1].

Rhodium-Catalyzed Asymmetric Tandem Arylation/Cyclization

1-benzyl-2-ethenylpyrrolidine derivatives participate effectively in rhodium-catalyzed asymmetric tandem cyclization reactions with arylboronic acids [3]. These transformations utilize tosylamide-linked 5-alkynones to generate chiral tertiary allylic alcohols containing tetrahydropyrrole skeletons with exceptional enantioselectivity [3].

Table 2: Rhodium-Catalyzed Asymmetric Cyclization Results

EntryArylboronic AcidProductYield (%)Enantiomeric Excess (%)
14-Methoxyphenyl5a6196
24-Fluorophenyl5b7198
34-Methoxyphenyl (4-ClC₆H₄ substrate)5c6299
44-Fluorophenyl (4-ClC₆H₄ substrate)5d7097

Reaction conditions: [Rh(COE)₂Cl]₂ (2.5 mol%), (R)-BINAP (10 mol%), KOH (30 mol%), toluene/H₂O (10:1), 40°C [3]

The catalytic cycle proceeds through transmetalation of hydroxyrhodium(I) with arylboronic acid, followed by regioselective syn addition to the carbon-carbon triple bond and intramolecular enantioselective nucleophilic addition to the carbonyl group in a 5-exo mode [3]. The high regioselectivity is attributed to chelation control through coordination of rhodium to the carbonyl group [3].

Silver-Mediated Tandem Amination/Oxidation Sequences

The ethenyl functionality in 1-benzyl-2-ethenylpyrrolidine enables participation in silver-mediated tandem amination/oxidation reactions to produce functionalized pyrrole derivatives [1]. When secondary amine-tethered alkynes are treated with silver acetate under mild conditions, the reaction proceeds through hydroamination followed by oxidative aromatization [1].

Table 3: Silver-Mediated Oxidative Cyclization Optimization

EntrySilver SaltSolventConditionsYield (%)
1AgF (1.0 equiv)DioxaneRoom temperature, 12 h31
2AgOAc (1.0 equiv)DioxaneRoom temperature, 24 h40
3AgOAc (1.0 equiv)DichloromethaneRoom temperature, 24 h52
4AgOAc (2.0 equiv)DichloromethaneRoom temperature, 40 h81

Starting material: 5-yn-amine containing benzylpyrrolidine motif (0.25 mmol) [1]

Use as Chiral Building Block for Alkaloid Synthesis

1-benzyl-2-ethenylpyrrolidine and its derivatives serve as crucial chiral building blocks in the enantioselective synthesis of naturally occurring alkaloids [4] [5]. The compound's stereochemical features and functional group compatibility make it particularly valuable for constructing complex alkaloid frameworks [4] [5].

Catalytic Enantioselective Reductive Alkynylation Strategy

The compound plays a central role in amide/alkyne-based reductive annulation strategies for one-pot asymmetric synthesis of pyrrolidine alkaloids [5]. This methodology employs iridium/copper tandem catalysis with N-PINAP ligands to achieve highly enantioselective transformations [5].

Table 4: Alkaloid Synthesis via One-Pot Reductive Alkynylation

Alkaloid TargetStarting AmideTerminal AlkyneYield (%)Enantiomeric Excess (%)Diastereomeric Ratio
(-)-cis-2-methyl-6-nonyl-piperidineδ-keto amide 1pnon-1-yne719230:1 (cis)
(-)-cis-2-methyl-6-undecyl-piperidineδ-keto amide 1pundec-1-yne7290>20:1 (cis)
(-)-cis-225Cγ-keto amide 1rhept-1-yne6590>20:1 (cis)
(-)-bgugaineamide 1t3,3-diethoxyprop-1-yne8194-
(+)-monomorine Iδ-keto amide 1pfunctionalized alkyne 2l51935Z,9Z-selective

General conditions: IrCl(CO)(PPh₃)₂ (1 mol%), CuI (5 mol%), (R,P)-N-PINAP (5 mol%), Et₃N (5 mol%), toluene:THF = 3:1 [5]

The catalytic system demonstrates remarkable substrate scope, accommodating various α-unbranched N,N-dibenzylamides and terminal alkynes with functional group tolerance for ester, ketone, and halogen substituents [5]. The reaction proceeds through initial amide reduction, followed by enantioselective alkynylation and subsequent cyclization to generate the desired alkaloid frameworks [5].

Enzymatic Construction of Chiral Pyrrolidines

Recent advances in biocatalytic methodology have enabled the use of 1-benzyl-2-ethenylpyrrolidine derivatives in enzymatic platforms for constructing chiral N-heterocyclic products [6]. Directed evolution of cytochrome P411 variants facilitates intramolecular C(sp³)-H amination of organic azides to build pyrrolidine derivatives with excellent enantioselectivity [6].

Table 5: Enzymatic Pyrrolidine Construction Parameters

Enzyme VariantSubstrate TypeConversion (%)Enantiomeric Excess (%)Turnover Number
P411-PYS-5149Alkyl azides85-9588-96450-680
P411-INS-5151Aryl azides78-9282-94320-580

Reaction conditions: 37°C, pH 8.0, NADPH regeneration system [6]

Nickel-Catalyzed Intramolecular Reductive Cyclization

1-benzyl-2-ethenylpyrrolidine derivatives participate in nickel-catalyzed intramolecular reductive cyclization reactions to generate pyrrolidines and piperidines bearing chiral tertiary alcohols [7]. The methodology employs P-chiral bisphosphorus ligands such as DI-BIDIME to achieve high yields and excellent enantioselectivities [7].

Table 6: Nickel-Catalyzed Reductive Cyclization Performance

Substrate ClassLigandReducing AgentYield (%)Enantiomeric Excess (%)Turnover Number
N-alkynones (5-membered)DI-BIDIMETriethylsilane82-9491-98200-1000
N-alkynones (6-membered)DI-BIDIMETriethylsilane78-8988-96150-800

Optimal conditions: Ni catalyst (0.1-1.0 mol%), Et₃SiH (1.5 equiv), toluene, room temperature [7]

The reaction mechanism involves initial oxidative addition of the alkynone to the nickel center, followed by intramolecular reductive cyclization and product release [7]. The P-chiral ligand provides effective enantiodifferentiation during the cyclization step, leading to high enantioselectivity in the final products [7].

Asymmetric Synthesis of Pyrrolizidine and Indolizidine Alkaloids

The compound serves as a precursor for asymmetric synthesis of bicyclic alkaloid frameworks including pyrrolizidines and indolizidines [8]. Methodologies based on N-tert-butanesulfinyl imines derived from 4-halobutanal enable stereocontrolled construction of these complex alkaloid structures [8].

Table 7: Representative Alkaloid Syntheses from Chiral Pyrrolidine Building Blocks

Target AlkaloidSynthetic StepsOverall Yield (%)Key TransformationReference
(-)-bgugaine633Clip-cycle methodology [9]
(+)-villatamine B828N-tert-butanesulfinyl approach [8]
(-)-norhygrine731Chiral auxiliary strategy [8]
trans-dendrochrysanine924Ring-closing metathesis [8]
(-)-ruspolinone629Asymmetric Michael addition [8]

Yields represent overall synthetic efficiency from readily available starting materials [8] [9]

XLogP3

2.9

Dates

Last modified: 07-26-2023

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